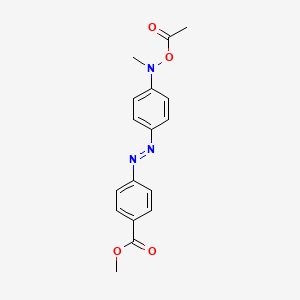
4'-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is a derivative of 4-aminoazobenzene, a compound known for its use in dye manufacturing and its mutagenic properties This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene typically involves the following steps:
Diazotization: The starting material, 4-aminoazobenzene, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a methoxycarbonyl derivative to introduce the methoxycarbonyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetoxy group.
Methylation: Finally, the compound is methylated to obtain 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in studies involving DNA modification and repair mechanisms.
Industry: Utilized in the development of dyes and pigments with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with DNA. The acetoxy group facilitates the formation of DNA adducts, leading to mutations and potential carcinogenic effects. The methoxycarbonyl group enhances the compound’s stability and reactivity. The molecular targets include nucleophilic sites on DNA, leading to covalent binding and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetoxy-N-methyl-4-aminoazobenzene
- N-Benzoyloxy-N-methyl-4-aminoazobenzene
- 4-Aminoazobenzene
Uniqueness
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is unique due to the presence of both methoxycarbonyl and acetoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different mutagenic and carcinogenic potentials, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
55936-76-0 |
|---|---|
Molekularformel |
C17H17N3O4 |
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
methyl 4-[[4-[acetyloxy(methyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-20(2)16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)17(22)23-3/h4-11H,1-3H3 |
InChI-Schlüssel |
XLRYBCRFFFGIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
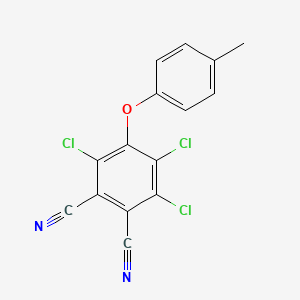
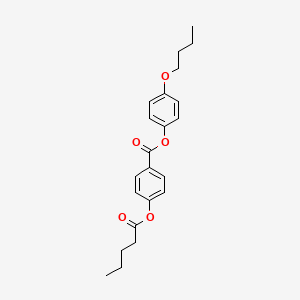
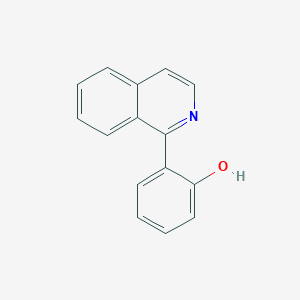


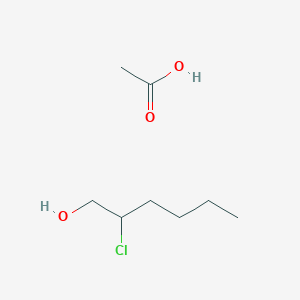


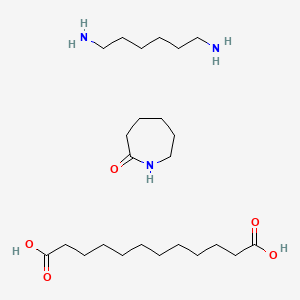
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

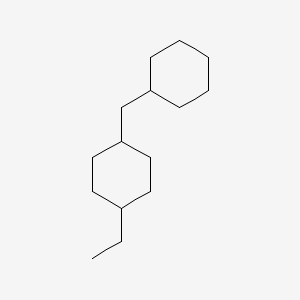
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
